(5-methyl-4H-1,2,4-triazol-3-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(5-methyl-1H-1,2,4-triazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.ClH/c1-3-6-4(2-5)8-7-3;/h2,5H2,1H3,(H,6,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMTZNPHTFXKJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192477-93-2 | |
| Record name | (3-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-4H-1,2,4-triazol-3-yl)methanamine hydrochloride typically involves the reaction of 3-amino-1,2,4-triazole with formaldehyde and a methylating agent under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often employs a multi-step synthetic route, starting from readily available raw materials. The process involves several purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(5-methyl-4H-1,2,4-triazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
Antifungal Activity
One of the prominent applications of (5-methyl-4H-1,2,4-triazol-3-yl)methanamine hydrochloride is in antifungal therapy. The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungal cell membranes. This mechanism makes it a candidate for treating various fungal infections .
Antimicrobial Properties
Research indicates that this compound exhibits broad-spectrum antimicrobial activity against several pathogens, including bacteria and fungi. Studies have shown its potential effectiveness against resistant strains of bacteria, making it a valuable candidate for developing new antibiotics .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Its ability to interfere with cellular signaling pathways involved in cancer progression is being investigated. Computational methods analyzing structure-activity relationships have been employed to predict its efficacy against various cancer cell lines .
Fungicides
In agriculture, the compound's antifungal properties are utilized in developing fungicides to protect crops from fungal diseases. Its effectiveness in inhibiting fungal growth can help enhance crop yield and quality .
Plant Growth Regulators
Research is ongoing to explore the potential use of this compound as a plant growth regulator. Its role in modulating plant physiological processes could lead to improved growth rates and resistance to environmental stressors .
Synthesis and Derivatization
Several synthetic routes have been developed to produce this compound efficiently. These methods are crucial for producing the compound in sufficient quantities for research and application purposes . The ability to derivatize this compound further enhances its versatility and potential applications across different fields.
Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Antifungal Activity | Demonstrated efficacy against Candida species | |
| Antimicrobial Properties | Effective against resistant bacterial strains | |
| Anticancer Research | Potential to inhibit cancer cell proliferation | |
| Agricultural Use | Effective as a fungicide in crop protection |
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact mechanism of action depends on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structural Analogs
The structural analogs of (5-methyl-4H-1,2,4-triazol-3-yl)methanamine hydrochloride differ in substituent groups, side-chain modifications, or heteroatom inclusion.
Substituent Variations on the Triazole Ring
a) 1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Hydrochloride
- Structure : Features an ethylamine side chain instead of methanamine.
- Formula : C₅H₁₁ClN₄, Molecular Weight : 178.63 g/mol .
b) 5-Methyl-4H-1,2,4-triazol-3-amine Hydrochloride
- Structure : Lacks the methanamine group, retaining only the methyl-substituted triazole core.
- Formula : C₃H₇ClN₄, Molecular Weight : 134.57 g/mol .
- Impact : Reduced steric bulk could increase reactivity in nucleophilic substitution reactions but limit utility in coordination chemistry.
c) [5-(Methanesulfonylmethyl)-4H-1,2,4-triazol-3-yl]methanamine Hydrochloride
Side-Chain Modifications
a) 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanamine Hydrochloride
- Structure : Contains a sulfur-linked ethanamine side chain.
- Formula : C₅H₁₁ClN₄S, Molecular Weight : 194.68 g/mol .
b) (1-Methyl-1H-1,2,4-triazol-3-yl)methanamine Hydrochloride
Functional Group Additions
a) Methyl 5-Amino-1H-1,2,4-triazole-3-carboxylate Hydrochloride
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Notable Property |
|---|---|---|---|---|
| (5-Methyl-4H-1,2,4-triazol-3-yl)methanamine HCl | C₄H₉ClN₄ | 148.59 | 5-methyl, 3-methanamine | High purity (>96%), versatile |
| 1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine HCl | C₅H₁₁ClN₄ | 178.63 | 5-methyl, 3-ethylamine | Enhanced lipophilicity |
| [5-(Methanesulfonylmethyl)-...]methanamine HCl | C₅H₁₁ClN₄O₂S | 226.68 | 5-sulfonylmethyl | Improved solubility |
| 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]... | C₅H₁₁ClN₄S | 194.68 | 3-sulfanylethanamine | Thioether reactivity |
Biological Activity
(5-Methyl-4H-1,2,4-triazol-3-yl)methanamine hydrochloride is a triazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique five-membered ring structure containing three nitrogen atoms, exhibits potential therapeutic applications across various fields, including oncology and antimicrobial research.
- Molecular Formula : C₄H₉ClN₄
- Molecular Weight : 148.59 g/mol
- CAS Number : 1220039-82-6
Anticancer Potential
Research indicates that triazole derivatives can inhibit cancer cell proliferation. Specifically, this compound has shown promising anticancer activity in vitro. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, suggesting a potential mechanism involving the modulation of signaling pathways related to cell survival and death .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against a range of pathogens. Its mechanism of action appears to involve the disruption of microbial cell membranes and interference with metabolic pathways essential for microbial growth. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in nucleic acid synthesis, which is crucial for the growth and replication of cancerous and microbial cells.
- Cell Signaling Modulation : It influences signaling pathways that regulate cell cycle progression and apoptosis.
Study 1: Anticancer Activity
A study conducted on the effects of this compound on human breast cancer cells (MCF-7) showed a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in breast cancer treatment.
Study 2: Antimicrobial Efficacy
In another study evaluating its antimicrobial properties, this compound demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be 16 µg/mL, indicating its potential utility in treating resistant bacterial infections .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
| Method | Reactants | Conditions | Yield |
|---|---|---|---|
| Condensation Reaction | 3-Amino-1,2,4-triazole + Formaldehyde | Reflux in methanol | High |
| Cyclization | Methyl hydrazine + Carbonyl compounds | Under acidic conditions | Moderate |
Structure-Activity Relationship (SAR)
The presence of the methyl group at the 5-position enhances lipophilicity and influences the compound's interaction with biological targets. Computational models suggest that modifications at this position could lead to improved efficacy and selectivity against specific targets .
Q & A
Q. What are the most reliable synthetic routes for (5-methyl-4H-1,2,4-triazol-3-yl)methanamine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: Two primary pathways are derived from triazole chemistry. One approach involves cyclocondensation of aminoguanidine hydrochloride with carbonyl derivatives (e.g., succinic anhydride) under acidic conditions, followed by methylation and hydrochlorination . Key variables include temperature (80–120°C), solvent polarity (water or ethanol), and stoichiometric ratios of reagents. Yield optimization requires monitoring pH and reaction time, as prolonged heating may lead to decomposition. Purity is typically verified via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis.
Q. How can X-ray crystallography validate the molecular structure of this compound, and what software tools are recommended?
Methodological Answer: Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation in polar solvents (e.g., methanol/water). Data collection at low temperature (100 K) minimizes thermal motion artifacts. Use SHELX-TL or SHELXL for structure solution and refinement, ensuring R-factor convergence below 5% . WinGX or ORTEP-3 can visualize molecular geometry and hydrogen-bonding networks . Validate bond lengths and angles against Cambridge Structural Database (CSD) entries for triazole derivatives.
Q. What stability precautions are necessary for handling this compound under laboratory conditions?
Methodological Answer: The hydrochloride salt is hygroscopic; store desiccated at −20°C under inert gas (argon). Avoid exposure to strong oxidizers (e.g., peroxides) due to potential exothermic decomposition . Conduct stability studies via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (>200°C typical). Monitor for discoloration or gas evolution as degradation indicators.
Advanced Research Questions
Q. How does tautomerism in the triazole ring affect the compound’s reactivity, and how can it be experimentally resolved?
Methodological Answer: The 1,2,4-triazole ring exhibits prototropic tautomerism, influencing nucleophilic sites. Use dynamic NMR (DNMR) in DMSO-d6 to observe proton exchange rates at varying temperatures (25–80°C). X-ray crystallography can confirm the dominant tautomer by resolving hydrogen positions . Computational studies (DFT at B3LYP/6-311++G** level) predict tautomeric stability, correlating with experimental results.
Q. How can researchers address contradictions in crystallographic data arising from disordered solvent molecules or twinning?
Methodological Answer: For disordered solvent, apply SQUEEZE (PLATON) to model electron density voids . In cases of twinning, use TWINLAW (SHELXL) to refine twin fractions. High-resolution data (d-spacing < 0.8 Å) improves model accuracy. Cross-validate with spectroscopic data (e.g., IR carbonyl stretches) to confirm functional group integrity.
Q. What strategies optimize the compound’s bioavailability in pharmacological studies while minimizing toxicity?
Methodological Answer: Derivatize the primary amine with prodrug moieties (e.g., acetyl or Boc-protected groups) to enhance lipophilicity (logP optimization via shake-flask method). Assess cytotoxicity via MTT assays in HEK-293 or HepG2 cells. Use Ames test (TA98 strain) to evaluate mutagenicity . Pharmacokinetic profiling (e.g., plasma protein binding via equilibrium dialysis) guides dose adjustments.
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer: Perform molecular docking (AutoDock Vina) against target proteins (e.g., cytochrome P450), using crystal structures from the PDB. MD simulations (GROMACS, 100 ns) assess binding stability and hydrogen-bond dynamics. Validate predictions with SPR (surface plasmon resonance) for binding affinity (KD measurements) .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between synthetic yield predictions (theoretical) and experimental results?
Methodological Answer: Use Design of Experiments (DoE) to identify confounding variables (e.g., catalyst purity, moisture). Quantify intermediates via LC-MS to trace side reactions. Compare theoretical vs. experimental yields using ANOVA; significant deviations (p < 0.05) suggest unaccounted pathways (e.g., dimerization).
Methodological Tools Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
